1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (CAS 1353963-40-2, molecular formula C₁₄H₁₉ClN₂O, MW 266.77 g/mol) is a synthetic pyrrolidine-based chloroethanone derivative characterized by a benzyl-methyl-amino substituent at the pyrrolidine 3-position and a reactive chloroacetyl moiety at the pyrrolidine N-1 position. The compound belongs to the broader class of 3-aminopyrrolidine-derived building blocks, which are widely employed in medicinal chemistry as chiral scaffolds and key synthetic intermediates for the construction of biologically active molecules targeting GPCRs, ion channels, kinases, and proteases.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
Cat. No. B7921109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl
InChIInChI=1S/C14H19ClN2O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11H2,1H3
InChIKeyYFGYPQSCYKFCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (CAS 1353963-40-2): A Specialized Pyrrolidine-Chloroethanone Building Block for MedChem and Targeted Covalent Inhibitor Design


1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (CAS 1353963-40-2, molecular formula C₁₄H₁₉ClN₂O, MW 266.77 g/mol) is a synthetic pyrrolidine-based chloroethanone derivative characterized by a benzyl-methyl-amino substituent at the pyrrolidine 3-position and a reactive chloroacetyl moiety at the pyrrolidine N-1 position [1]. The compound belongs to the broader class of 3-aminopyrrolidine-derived building blocks, which are widely employed in medicinal chemistry as chiral scaffolds and key synthetic intermediates for the construction of biologically active molecules targeting GPCRs, ion channels, kinases, and proteases [2]. Its structural features—a tertiary amine center, an electrophilic chloroacetyl warhead, and a benzyl group for lipophilic interactions—position it as a versatile fragment for covalent inhibitor design and parallel library synthesis .

Why 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone Cannot Be Replaced by Generic Pyrrolidine-Chloroethanone Analogs: A Procurement-Risk Analysis


Although multiple C₁₄H₁₉ClN₂O isomers and closely related C₁₅H₂₁ClN₂O analogs exist in the pyrrolidine-chloroethanone chemical space, they are functionally non-interchangeable due to differences in linker connectivity, substituent steric bulk, ring size, and stereochemistry. The target compound features a direct N–pyrrolidine linkage of the benzyl-methyl-amino group at the 3-position, a racemic stereochemical configuration, and a chloroacetyl ketone attachment mode. These attributes distinguish it from the acetamide regioisomer (CAS 1353986-29-4), the methylene-spacer variant (CAS 1353962-78-3), the N-ethyl homolog (CAS 1353955-13-1), the piperidine ring-expanded analog (CAS 1353955-02-8), and the enantiopure (R)-isomer (CAS 1354007-60-5). Each structural perturbation alters computed lipophilicity, molecular weight, rotatable bond count, and hydrogen-bonding capacity in ways that can decisively affect fragment screening hit rates, pharmacokinetic profiles, and synthetic tractability for downstream derivatization [1].

Quantitative Differentiation Evidence: 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone vs. Five Closest Structural Analogs


Molecular Weight Advantage: 14 g/mol Lower than N-Ethyl and Piperidine Analogs for Fragment-Based Screening Compliance

The target compound (CAS 1353963-40-2) possesses a molecular weight of 266.76 g/mol, which is 14.03 g/mol lower than both the N-ethyl analog 1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (CAS 1353955-13-1, MW 280.79 g/mol) and the piperidine ring-expanded analog 1-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS 1353955-02-8, MW 280.79 g/mol) [1]. This 14-Dalton difference places the target compound more favorably within the Rule-of-Three (MW ≤300 Da) guidelines for fragment-based screening libraries, while the comparators approach the upper boundary [2].

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

Lipophilicity Control: XLogP3 of 2.1 Provides a 0.3-Log-Unit Advantage Over N-Ethyl and Methylene-Spacer Analogs

The target compound has a computed XLogP3 of 2.1, compared to XLogP3 = 2.4 for the N-ethyl analog (CAS 1353955-13-1), the piperidine analog (CAS 1353955-02-8), and the 2-methylene-spacer regioisomer (CAS 1353957-74-0) [1]. The 0.3-log-unit lower lipophilicity of the target compound translates to an approximately 2-fold lower octanol-water partition coefficient, which is a meaningful difference in the context of lead optimization where each additional log unit of lipophilicity has been statistically associated with increased attrition due to promiscuity and toxicity [2].

Lipophilicity ADME Properties Fragment Optimization

Chemotype Distinction: Chloroacetyl Ketone vs. Chloroacetamide Linkage Alters Electrophilic Reactivity Profile

The target compound (CAS 1353963-40-2) features a chloroacetyl group attached as a ketone (C(=O)CH₂Cl) directly to the pyrrolidine N-1 position, whereas the isomeric comparator N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide (CAS 1353986-29-4, same molecular formula C₁₄H₁₉ClN₂O, MW 266.77) presents the chloroacetyl group as an acetamide (-N(CH₃)C(=O)CH₂Cl) attached to the pyrrolidine 3-amino position . This ketone-vs-amide chemotype difference is functionally significant: chloroacetyl amides are well-established as irreversible covalent warheads targeting catalytic cysteine residues in proteases (e.g., cathepsins) and deubiquitinases, while the ketone variant represents a distinct electrophilic reactivity profile that may offer differential selectivity across the cysteine proteome [1]. The target compound's ketone connectivity also avoids the additional N-methyl rotameric states present in the acetamide comparator, which may simplify conformational analysis for structure-based design [2].

Covalent Inhibitor Design Electrophilic Warhead Chemotype Selectivity

Rotatable Bond Count: Target Compound Has Fewer Degrees of Conformational Freedom than Methylene-Spacer and N-Ethyl Analogs

The target compound contains 4 rotatable bonds, compared to 5 rotatable bonds for the N-ethyl analog (CAS 1353955-13-1), the 2-methylene-spacer analog (CAS 1353957-74-0), and the 3-methylene-spacer analog (CAS 1353962-78-3) [1]. Each additional rotatable bond imposes an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a protein target and is statistically associated with reduced oral bioavailability [2]. The lower rotatable bond count of the target compound may therefore confer a modest but real advantage in target binding affinity and drug-likeness optimization.

Conformational Restriction Entropy Penalty Bioavailability

Ring-Size Gate: Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Core Defines Differential Conformational Preferences for Target Binding

The target compound is built on a pyrrolidine ring (5-membered), whereas the direct piperidine analog (CAS 1353955-02-8) contains a 6-membered piperidine core. This ring-size difference produces distinct conformational envelopes: pyrrolidine rings adopt well-characterized envelope and twist puckering modes with pseudorotation barriers of ~0–2 kcal/mol, while piperidine rings prefer chair conformations with a ~10 kcal/mol ring-flipping barrier [1]. The pyrrolidine scaffold additionally projects the 3-substituent into a different vector orientation compared to piperidine, which can alter the spatial presentation of the benzyl-methyl-amino pharmacophore to a protein binding site. This ring-size distinction is further reflected in the molecular weight difference (266.76 vs. 280.79 g/mol, Δ = +14.03 g/mol) [2].

Scaffold Hopping Conformational Analysis Ring Puckering

Racemic vs. Enantiopure Availability: Target Compound Offers Cost-Effective Achiral Screening, with (R)-Enantiomer Available for Follow-Up

The target compound (CAS 1353963-40-2) is supplied as a racemic mixture (unspecified stereochemistry at the pyrrolidine 3-position), with a minimum purity specification of 95% from multiple vendors . The enantiopure (R)-isomer is separately available as 1-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone (CAS 1354007-60-5, Fluorochem Cat. F084189) . This two-tier availability strategy allows researchers to conduct initial fragment or hit screening with the more economical racemate and then transition to the enantiopure (R)-isomer for potency determination, selectivity profiling, and structure-activity relationship (SAR) studies. The (R)-enantiomer has a distinct InChI Key (YFGYPQSCYKFCLX-CYBMUJFWSA-N) reflecting its defined stereochemistry, while the racemate (InChI Key YFGYPQSCYKFCLX-UHFFFAOYSA-N) lacks stereochemical specification, making them chemically distinguishable for procurement and inventory management [1].

Stereochemistry Chiral Resolution Hit-to-Lead Optimization

Optimal Research and Procurement Application Scenarios for 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone


Covalent Fragment Library Construction for Cysteine Protease and Deubiquitinase Screening

The target compound's chloroacetyl ketone warhead, combined with its pyrrolidine scaffold and benzyl-methyl-amino substituent, makes it directly applicable as a covalent fragment for screening against cysteine-dependent enzymes. The compound's favorable MW (266.76 g/mol) and XLogP3 (2.1) align with Rule-of-Three guidelines for fragment libraries [1]. Unlike the acetamide regioisomer (CAS 1353986-29-4), the ketone chemotype provides a distinct electrophilic reactivity profile that may exhibit differential selectivity across the cysteine proteome, enabling the discovery of unique liganding hotspots .

Scaffold-Hopping Starting Point for GPCR and Kinase Lead Optimization Programs

The pyrrolidine core of the target compound represents a privileged scaffold in GPCR and kinase drug discovery. The direct N-pyrrolidine attachment of the benzyl-methyl-amino group at the 3-position, with only 4 rotatable bonds, offers a more constrained pharmacophore presentation compared to methylene-spacer analogs (5 rotatable bonds) [1]. For programs seeking to replace piperidine-based cores with pyrrolidine scaffolds to reduce molecular weight and alter conformational preferences, this compound provides a direct-entry point with a built-in chloroacetyl handle for subsequent derivatization .

Two-Tier Chiral Screening Cascade: Racemate for Primary Hit Identification, (R)-Enantiomer for Potency Confirmation

Research groups can procure the racemic target compound (CAS 1353963-40-2, ≥95% purity) for cost-effective primary screening in biochemical or cellular assays. Once activity is confirmed, the enantiopure (R)-isomer (CAS 1354007-60-5) can be procured from the same vendor family (Fluorochem F084189) for determination of enantiomer-specific potency, target engagement kinetics, and X-ray co-crystallography studies [1]. This cascade avoids the resource burden of in-house chiral chromatography while ensuring that stereochemical SAR is adequately addressed before committing to lead optimization .

Synthetic Intermediate for Parallel Library Synthesis of 3-Aminopyrrolidine-Derived Bioactive Compounds

The chloroacetyl group of the target compound serves as a versatile synthetic handle for nucleophilic displacement reactions with amines, thiols, and alkoxides, enabling rapid parallel library construction. This reactivity profile, combined with the benzyl-methyl-amino substitution pattern, provides access to a chemical space that is structurally related to known bioactive 3-aminopyrrolidine derivatives, including NK-3 receptor antagonists and CCR2 modulators [1]. The compound's lower lipophilicity (XLogP3 = 2.1) compared to N-ethyl and methylene-spacer analogs (XLogP3 = 2.4) may also facilitate the synthesis of derivatives with improved aqueous solubility profiles .

Quote Request

Request a Quote for 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.